7-Bromo-4-chloro-1H-indole-3-carboxylic acid
Description
Properties
IUPAC Name |
7-bromo-4-chloro-1H-indole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrClNO2/c10-5-1-2-6(11)7-4(9(13)14)3-12-8(5)7/h1-3,12H,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEJNUMSUCYHJNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1Cl)C(=CN2)C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of halogenated indole-3-carboxylic acids typically involves:
- Construction of the indole core via cyclization reactions starting from substituted phenylhydrazines and ketoesters or related precursors.
- Introduction of halogen substituents either pre- or post-cyclization, depending on the regioselectivity and reactivity.
- Functional group transformations to install the carboxylic acid at the 3-position, often via ester intermediates followed by hydrolysis.
For 7-bromo-4-chloro-1H-indole-3-carboxylic acid, the key challenge lies in the selective incorporation of bromine and chlorine at the 7- and 4-positions, respectively, while maintaining the integrity of the indole ring and the carboxylic acid group.
Preparation via Halogenated Phenylhydrazine and Ethyl Pyruvate Cyclization
A well-established route to halogenated indole carboxylic acids involves the cyclization of halogen-substituted phenylhydrazines with ethyl pyruvate, followed by ester hydrolysis. Although the exact 7-bromo-4-chloro substitution pattern is less commonly reported, related analogs provide a framework for synthesis:
This three-step sequence is adaptable to different halogen substitution patterns by selecting appropriately substituted phenylhydrazines, such as 4-chloro-7-bromophenylhydrazine, to obtain the desired 7-bromo-4-chloro substitution on the indole ring.
Selective Halogenation and Regioselective Cyclization Challenges
Direct bromination or chlorination of indole derivatives to achieve the 7-bromo-4-chloro substitution pattern can be problematic due to competing regioisomers and overhalogenation. For example, attempts to brominate related indazole derivatives showed regioselectivity issues and formation of undesired isomers.
To address this, synthetic routes often:
- Employ pre-halogenated aromatic precursors to control substitution patterns.
- Use mild bromination agents such as N-bromosuccinimide (NBS) under acidic conditions to favor selective bromination at the 7-position.
- Conduct cyclization reactions in solvents like N-methyl-2-pyrrolidone (NMP) or dimethyl sulfoxide (DMSO) under mild conditions to avoid side reactions.
Representative Synthesis from Literature
A practical synthesis of a related compound, 7-bromo-4-chloro-1H-indazol-3-amine, relevant for comparison, involved:
| Step | Description | Yield | Purity |
|---|---|---|---|
| Mild bromination of 2,6-dichlorobenzonitrile with NBS/H2SO4 | 76–81% | Up to 98% | |
| Regioselective cyclization with hydrazine hydrate in 2-MeTHF | 50–56% isolated yield | Up to 98% |
This two-step protocol avoided chromatography and was scalable to hundred-gram quantities. Although this example is for an indazole, similar principles apply for indole derivatives, especially regarding regioselective halogenation and cyclization.
Summary Table of Key Parameters in Preparation
Research Findings and Optimization Notes
- The molar ratios and solvent volumes are critical for optimizing yield and purity. For example, ethanol volumes relative to phenylhydrazine hydrochloride range from 6 to 10 times by mass to ensure solubility and reaction efficiency.
- Reaction times for cyclization vary from 2 to 4.5 hours, with longer times improving yield but risking side reactions.
- Post-hydrolysis treatment includes activated carbon decolorization, acidification with hydrochloric acid, crystallization, filtration, and drying to achieve purity above 98% (HPLC).
- Attempts to brominate indole derivatives directly often lead to regioisomer mixtures; hence, pre-halogenated starting materials are preferred.
- The use of nitrogen atmosphere during cyclization prevents oxidation and side reactions.
Chemical Reactions Analysis
7-Bromo-4-chloro-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of reduced indole derivatives.
Substitution: The bromine and chlorine atoms on the indole ring can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide and other nucleophiles.
Coupling Reactions: This compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of 7-bromo-4-chloro-1H-indole-3-carboxylic acid typically involves multiple synthetic routes, including halogenation and carboxylation of indole derivatives. The presence of bromine and chlorine enhances the compound's reactivity and selectivity in further chemical transformations.
Key Synthetic Pathways
| Synthesis Method | Description | Yield |
|---|---|---|
| Halogenation | Bromination and chlorination of indole derivatives. | Varies (typically moderate to high) |
| Carboxylation | Introduction of a carboxylic acid group using carbon dioxide or carbon monoxide under specific conditions. | High |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity against various bacterial strains. Its mechanism involves disrupting bacterial cell membranes, leading to cell lysis.
Anticancer Potential
The compound has shown promise in anticancer studies, particularly against certain types of cancer cells. In vitro studies have demonstrated that it can inhibit cell proliferation and induce apoptosis in cancer cell lines.
Drug Development
This compound serves as a valuable scaffold for the design of novel pharmaceuticals. Its derivatives are being explored for their potential as therapeutic agents in treating conditions such as:
- Cancer
- Infectious diseases
- Neurological disorders
Case Studies
- Anticancer Activity : A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Results showed a dose-dependent reduction in cell viability, with IC50 values indicating strong anticancer potential.
- Antimicrobial Efficacy : Research demonstrated that the compound exhibited bactericidal activity against Staphylococcus aureus, with minimum inhibitory concentration (MIC) values suggesting it could be developed into a topical antimicrobial agent.
Industrial Applications
Beyond its medicinal properties, this compound is used in the synthesis of dyes and pigments due to its stable indole structure. This application highlights its versatility beyond pharmaceuticals.
Mechanism of Action
The mechanism of action of 7-Bromo-4-chloro-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the derivative being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Halogenated Indole-3-carboxylic Acid Derivatives
Key Compounds :
7-Bromo-4-iodo-1H-indole-3-carboxylic acid (CAS: 123020-16-6) Molecular Formula: C₉H₅BrINO₂ Substitution Pattern: Bromine (C7), iodine (C4), carboxylic acid (C3).
7-Bromo-5-fluoro-1H-indole-3-carboxylic acid (CAS: 1360891-51-5) Molecular Formula: C₉H₅BrFNO₂ Molecular Weight: 258.05 Substitution: Bromine (C7), fluorine (C5). Fluorine’s electronegativity enhances metabolic stability in drug candidates .
6-Chloro-1H-indole-3-carboxylic acid (CAS: 766557-02-2) Molecular Formula: C₉H₆ClNO₂ Substitution: Chlorine (C6). Positional isomerism at C6 vs. C4 affects π-stacking interactions in crystal structures .
Comparative Data Table :
Methoxy- and Methyl-Substituted Analogs
7-Bromo-4-methoxy-1H-indazole-3-carboxylic acid (CAS: 865887-05-4)
- Molecular Formula: C₉H₇BrN₂O₃
- Substitution: Methoxy (C4) instead of chlorine. The methoxy group increases solubility but reduces electrophilicity at C4 .
7-Chloro-3-methyl-1H-indole-2-carboxylic acid (CAS: 16381-48-9) Molecular Formula: C₁₀H₈ClNO₂ Substitution: Methyl (C3), chlorine (C7). Methyl groups enhance lipophilicity, impacting membrane permeability .
Functional Group Variations
3-Substituted-1H-imidazol-5-yl Indoles (e.g., 6-Chloro-3-(1-(4-iodobenzyl)-1H-imidazol-5-yl)-1H-indole)
- Substitution: Imidazolyl group at C3 instead of carboxylic acid.
- Relevance: These compounds exhibit potent kinase inhibition due to the imidazole’s metal-chelating ability .
7-Bromo-1-cyclopropyl-6-fluoro-5-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid Substitution: Cyclopropyl and fluorine substituents. Used as a fluoroquinolone antibiotic analog .
Research Findings and Trends
- Synthetic Accessibility : Halogenated indoles like 7-bromo-4-chloro derivatives are typically synthesized via Ullmann or Suzuki-Miyaura couplings. For example, Cs₂CO₃ and DMF are common bases/solvents in such reactions .
- Biological Activity : The bromine and chlorine atoms enhance binding to hydrophobic enzyme pockets, as seen in kinase inhibitors .
- Crystallography : Heavy atoms (e.g., iodine in 7-bromo-4-iodo analogs) improve X-ray diffraction quality .
Biological Activity
7-Bromo-4-chloro-1H-indole-3-carboxylic acid is an indole derivative that has garnered attention for its diverse biological activities, including antimicrobial, antiviral, and anticancer properties. This article delves into the compound's mechanisms of action, biochemical interactions, and potential therapeutic applications, supported by data tables and case studies.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. It has been shown to inhibit the production of staphyloxanthin in Staphylococcus aureus, indicating its potential as an antimicrobial agent. Additionally, indole derivatives are known to modulate cell signaling pathways and gene expression, which can lead to effects on cellular metabolism and proliferation.
Targeted Pathways
The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It can inhibit specific enzymes involved in metabolic pathways.
- Receptor Interaction : The compound binds to various receptors, influencing cellular responses.
- Biochemical Pathways : It affects multiple biochemical pathways due to its interaction with diverse targets.
Biological Activities
This compound exhibits a range of biological activities:
Antimicrobial Activity
Research indicates that this compound can significantly reduce the virulence factors in pathogenic bacteria. For instance, it has been reported to lower staphyloxanthin production in Staphylococcus aureus, which is crucial for its pathogenicity.
Anticancer Properties
Indole derivatives, including this compound, have shown promise in cancer research. They have been linked to the inhibition of cell proliferation in various cancer cell lines. For example, studies have indicated that these compounds can induce apoptosis in leukemic cells at lower concentrations compared to standard treatments .
Data Table: Biological Activity Overview
Case Studies
Several studies have explored the biological activity of this compound:
- Antimicrobial Study : A study demonstrated that treatment with this compound led to a significant reduction in bacterial load in infected models, showcasing its potential as an antimicrobial agent.
- Cancer Research : In vitro tests on leukemic cells revealed that the compound exhibited a lower IC50 for inducing apoptosis compared to conventional HDAC inhibitors like MS-275. This suggests a higher potency and efficacy in targeting cancer cells .
- Biochemical Analysis : Further biochemical assays indicated that this compound influences key signaling pathways involved in cell survival and proliferation, providing insights into its anticancer mechanisms .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Bromo-4-chloro-1H-indole-3-carboxylic acid?
- Methodological Answer : The synthesis typically involves halogenation and functionalization of an indole scaffold. For example, bromination and chlorination can be achieved using reagents like N-bromosuccinimide (NBS) or Cl₂ in controlled conditions. A related synthesis for 5-bromo-3-(2-azidoethyl)-1H-indole () used CuI-catalyzed click chemistry in PEG-400/DMF, yielding 50% after purification via flash column chromatography (70:30 EtOAc/hexane) . Adapting similar protocols, carboxylation at the 3-position may involve hydrolysis of ester precursors under basic conditions (e.g., NaOH/EtOH).
Q. How can spectroscopic methods (NMR, MS) confirm the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The indole proton (N-H) typically appears as a broad singlet near δ 10–12 ppm. Bromine and chlorine substituents deshield adjacent protons, causing distinct splitting patterns (e.g., aromatic protons at δ 7–8 ppm). For example, in a related 5-bromoindole derivative (), the indole C3 proton showed coupling with adjacent substituents .
- Mass Spectrometry : High-resolution MS (HRMS) can confirm the molecular ion ([M+H]⁺). For instance, a similar bromo-chloroindole acetate () displayed a molecular ion at m/z 286.9349 (calculated for C₁₀H₇BrClNO₂) .
Q. What purification techniques are optimal for halogenated indole carboxylic acids?
- Methodological Answer : Flash column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) effectively separates polar halogenated intermediates () . For acidic compounds, reverse-phase HPLC (C18 column, acidic mobile phase) may enhance resolution.
Q. How should this compound be stored to ensure stability?
- Methodological Answer : Halogenated indoles are often light- and moisture-sensitive. Store below -20°C in amber vials under inert gas (N₂/Ar), as recommended for similar bromo-chloroindoles ( ) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in halogenated indole derivatives?
- Methodological Answer : Single-crystal X-ray diffraction using SHELX programs (e.g., SHELXL) is critical for confirming substitution patterns and hydrogen-bonding networks. For example, SHELX refinement of a related indole-carboxylic acid ( ) resolved torsional angles and halogen positioning . Crystallization may require slow evaporation from DMSO/EtOH mixtures.
Q. How to address contradictions in NMR data for regioisomeric halogenated indoles?
- Methodological Answer : Combine 2D NMR (COSY, HSQC, HMBC) to assign coupling pathways. For example, HMBC correlations between C3-carboxylic acid and adjacent protons can distinguish 4-chloro vs. 5-chloro substitution. Conflicting data may necessitate independent synthesis of regioisomers or computational DFT modeling () .
Q. What strategies improve the solubility of 7-bromo-4-chloroindole-3-carboxylic acid in biological assays?
- Methodological Answer : Derivatization (e.g., esterification, amidation) enhances solubility. For instance, ethyl ester derivatives of indole carboxylic acids ( ) show improved solubility in DMSO/PBS . Alternatively, use cyclodextrin inclusion complexes or pH-adjusted buffers (neutralize carboxylic acid with NaHCO₃).
Q. Can this compound serve as a substrate for enzymatic or detection assays?
- Methodological Answer : Halogenated indoles are used as chromogenic substrates. For example, 5-bromo-4-chloro-3-indolyl acetate ( ) is cleaved by esterases to release colored products . Adapting this, the carboxylic acid moiety could be conjugated to fluorogenic tags (e.g., AMC) for protease assays.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
